3-methyl-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound "3-methyl-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione" is a purine-2,6-dione derivative featuring a complex substitution pattern. Its structure includes a purine core modified at the 3-position with a methyl group, at the 7-position with a 2-phenylethyl substituent, and at the 8-position with a 3,4,5-trimethylpyrazole moiety.
Properties
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-12-13(2)23-26(14(12)3)19-21-17-16(18(27)22-20(28)24(17)4)25(19)11-10-15-8-6-5-7-9-15/h5-9H,10-11H2,1-4H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRDRYHDHZHBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the methyl, phenylethyl, and pyrazolyl groups through a series of substitution and addition reactions. Common reagents used in these reactions include alkyl halides, phenyl ethyl bromide, and trimethyl pyrazole, under conditions such as refluxing in organic solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, often employing catalysts and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methyl and phenylethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
3-methyl-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn with structurally related purine derivatives and heterocyclic analogs. Key structural and functional differences are summarized below.
Table 1: Structural and Molecular Comparison
* Molecular formula inferred from IUPAC name: Likely C₂₁H₂₄N₆O₂.
Key Observations
Substituent Diversity: The target compound’s 8-position 3,4,5-trimethylpyrazole group contrasts with the piperazine moiety in the analog from . Piperazine derivatives often enhance solubility and bioavailability, while pyrazole groups may confer selective binding to receptors like adenosine A₂A . The 2-phenylethyl group at the 7-position differs from the (4-methylphenyl)methyl substituent in , suggesting variations in hydrophobic interactions and steric effects.
Molecular Weight and Complexity :
- The target compound has a lower estimated molecular weight (~416.46 g/mol) compared to the analog in (458.56 g/mol), which may influence pharmacokinetic properties such as membrane permeability.
Research Findings and Limitations
- Biological Activity: No direct data on the target compound’s activity are available. However, analogs like the compound in are often explored for CNS targets due to purine derivatives’ roles in neuromodulation.
- Synthetic Accessibility : The synthesis of such complex purine derivatives typically involves multi-step protocols, as seen in the preparation of pyrazole-thiophene hybrids in . However, specific routes for the target compound remain undocumented.
- Spectroscopic Characterization : While provides detailed NMR and HRMS data for an imidazopyridine analog, similar data for the target compound are absent, underscoring the need for further experimental validation.
Biological Activity
3-Methyl-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article summarizes the existing research on its biological properties, including pharmacological effects, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound's structure can be broken down into key components:
- Purine Base : The core structure is a modified purine ring.
- Pyrazole Ring : The presence of a pyrazole moiety contributes to its biological activity.
- Phenylethyl Group : This group may enhance its interaction with biological targets.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the pyrazole ring is often associated with the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
2. Anti-inflammatory Effects
Studies have shown that derivatives of pyrazole can inhibit inflammatory mediators. For instance:
- Compounds similar to this compound demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro at specific concentrations .
3. Antimicrobial Activity
The compound has been evaluated against various bacterial and fungal strains. In vitro studies have shown promising results against:
- Escherichia coli
- Staphylococcus aureus
These findings suggest potential applications in treating infections .
4. Anticancer Properties
Emerging research highlights the anticancer potential of pyrazole derivatives. For example:
- A study identified compounds with similar structures that exhibited cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound could influence pathways like NF-kB and MAPK which are crucial in inflammation and cancer.
Case Studies
Several case studies have documented the efficacy of similar compounds:
| Study | Compound | Biological Activity | Results |
|---|---|---|---|
| Selvam et al. (2016) | Pyrazole Derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |
| Burguete et al. (2019) | 1-acetyl-Pyrazole | Antimicrobial | Showed significant inhibition against MTB strain H37Rv |
| Fayad et al. (2019) | Novel Anticancer Compound | Cytotoxicity | Induced apoptosis in cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
